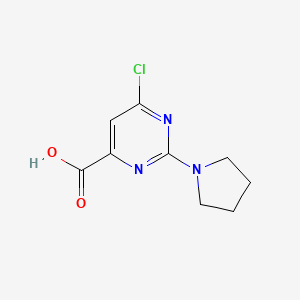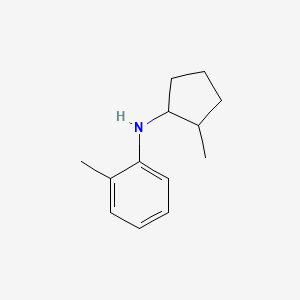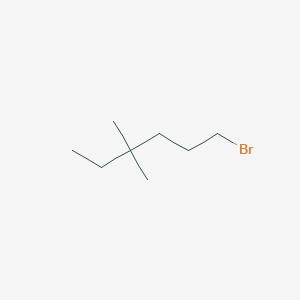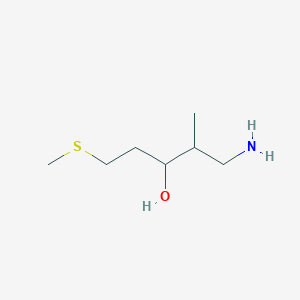
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 6-position and a pyrrolidinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 6-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrrolidinyl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate, sodium hydride).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrrolidinyl N-oxides.
Reduction: Secondary amines.
Hydrolysis: Carboxylate salts.
Scientific Research Applications
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used to study the interaction with various biological targets, including proteins and nucleic acids.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets. The chloro group at the 6-position can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound-target complex. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group at the 6-position.
6-Chloropyrimidine-4-carboxylic acid: Lacks the pyrrolidinyl group at the 2-position.
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Lacks the carboxylic acid group.
Uniqueness
6-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both the chloro and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C9H10ClN3O2 |
|---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
6-chloro-2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-5-6(8(14)15)11-9(12-7)13-3-1-2-4-13/h5H,1-4H2,(H,14,15) |
InChI Key |
RRPSGQLODNJUST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)





![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)


